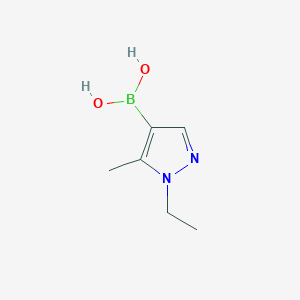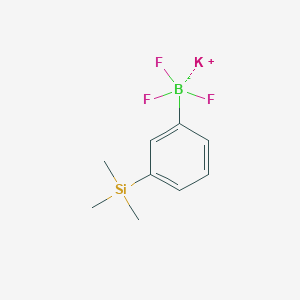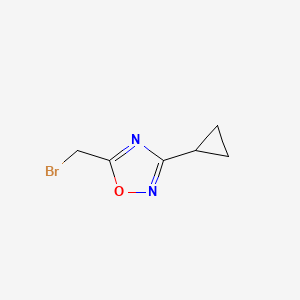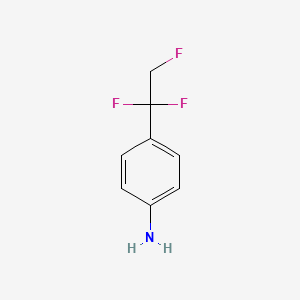
3-(2-Phenoxyethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, known for its significant ring strain and unique reactivity. The molecular formula of this compound is C11H15NO, and it has a molecular weight of 177.24 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Phenoxyethyl)azetidine, often involves the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which combines an imine and an alkene component . This method is efficient for producing functionalized azetidines but requires precise control of reaction conditions to manage the inherent challenges.
Industrial Production Methods: Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to facilitate the ring-closure reactions and subsequent functionalization steps .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Phenoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable structures.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydride and potassium carbonate in solvents like DMF (dimethylformamide) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Aplicaciones Científicas De Investigación
3-(2-Phenoxyethyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in studying biological pathways and interactions due to its unique structure.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenoxyethyl)azetidine involves its ability to undergo ring-opening polymerization, which is driven by the ring strain of the azetidine ring. This polymerization can lead to the formation of polyamines with various structures, which have applications in materials science and biotechnology . The molecular targets and pathways involved in its action are primarily related to its reactivity and ability to form stable polymers under specific conditions.
Comparación Con Compuestos Similares
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These five-membered rings are more stable and less reactive than azetidines.
Uniqueness: 3-(2-Phenoxyethyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(2-phenoxyethyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-4-11(5-3-1)13-7-6-10-8-12-9-10/h1-5,10,12H,6-9H2 |
Clave InChI |
YEJWWXUXXFHBBM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
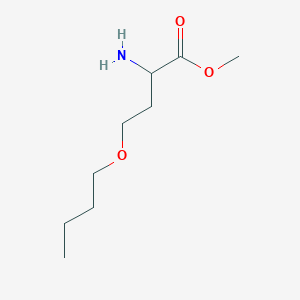

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)


